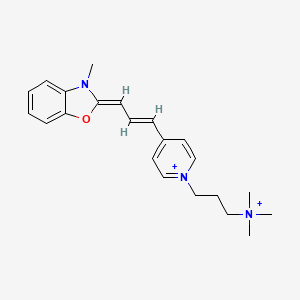

Po-Pro-3(2+)

Descripción

Contextualization of Emerging Fluorescent Chemical Probes in Molecular and Cellular Biology Research

Fluorescent chemical probes have become indispensable tools in molecular and cellular biology, enabling researchers to visualize and quantify biological processes with high sensitivity and specificity. thermofisher.com These probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. thermofisher.com This unique property allows for the detection of specific molecules, the monitoring of cellular dynamics, and the elucidation of complex biological pathways. acs.orgacs.org The versatility of these probes is vast, with their construction spanning from synthetic small molecules to large biological macromolecules and materials. acs.org

The application of fluorescent probes is foundational to deciphering the physiological and pathological roles of various elements and molecules within living systems. acs.org They are engineered to respond to specific changes in their local environment, such as the presence of a particular ion, a change in pH, or the polarity of their surroundings. acs.orgnih.gov This has led to the development of sophisticated probes, including "turn-on" or "turn-off" sensors that modulate their fluorescence signal upon binding to a target analyte. nih.gov More recent innovations include pattern-generating fluorescent probes capable of identifying multiple analytes simultaneously, akin to a "chemical nose". nih.gov These advancements provide powerful tools for improving diagnostic methods and furthering our fundamental understanding of chemical biology. acs.org

Historical Development and Evolution of Cyanine-Based Dyes in Academic Research

The history of cyanine (B1664457) dyes dates back more than a century, with their initial synthesis occurring in the mid-1800s. wikipedia.orgnih.gov The first cyanine dye was synthesized in 1856. nih.gov Originally, their primary application was in the field of photography, where they were used to increase the sensitivity range of photographic emulsions to a broader spectrum of visible light. wikipedia.orgbritannica.com This class of synthetic dyes belongs to the polymethine group and is characterized by a conjugated system between two nitrogen atoms, which allows for a wide range of absorption and emission wavelengths across the electromagnetic spectrum, from the ultraviolet (UV) to the near-infrared (NIR) regions. wikipedia.orgnih.gov

A significant evolution in their application came in the early 1990s when Dr. Alan Waggoner and his colleagues at Carnegie Mellon University adapted cyanine dyes for biological labeling. biotium.comlumiprobe.com This new generation of dyes featured two indolenine rings connected by a polymethine chain, a structure that allowed for greater biochemical flexibility and tunability of spectral properties by simply altering the length of the chain. biotium.com A key innovation was the introduction of negatively charged sulfonic acid groups to the cyanine structure. biotium.com This sulfonation process increased the dyes' water solubility, reduced their tendency to form self-quenching aggregates, and improved their biocompatibility, leading to the widely popular Cy® series of dyes. biotium.com Following this, scientists at Molecular Probes (now part of Thermo Fisher Scientific) applied sulfonation to other dye families, such as rhodamines, creating the exceptionally bright and photostable Alexa Fluor® dyes in the late 1990s. biotium.com

Rationale for Comprehensive Investigation of Po-Pro-3(2+) as a Model Dicationic Carbocyanine Fluorophore

Po-Pro-3(2+), also known as Oxazole Orange Monomer, is a dicationic carbocyanine dye that serves as an important model for studying dye-biomolecule interactions. lumiprobe.com As a member of the cyanine family, it possesses the characteristic high molar extinction coefficients that contribute to bright fluorescence signals. lumiprobe.com A key feature of Po-Pro-3(2+) is its behavior as a "turn-on" probe; it is essentially non-fluorescent in solution but exhibits a significant enhancement in its fluorescence upon binding to nucleic acids like double-stranded DNA (dsDNA). lumiprobe.com

This property makes it highly valuable for applications where low background signal is crucial, such as in nucleic acid staining on microarrays and for chromosome counterstaining in fixed cells. lumiprobe.com The dicationic nature of Po-Pro-3(2+), meaning it carries two positive charges, provides a strong electrostatic driving force for its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. researchgate.net This makes it an excellent model compound for investigating the fundamental principles of how charged dyes recognize and bind to biological macromolecules. The study of its binding modes, whether through intercalation between base pairs or binding within the grooves of the DNA helix, provides critical insights applicable to the broader class of cyanine dyes. nih.gov

Current Research Gaps in Understanding Complex Dye-Biomolecule Interactions and the Role of Po-Pro-3(2+) Studies

Despite the widespread use of fluorescent dyes, significant gaps remain in the fundamental understanding of their interactions with biomolecules. A critical area of investigation is the recognition that fluorophores are not merely passive reporters; their chemical structure can significantly influence the biological properties and pharmacokinetics of the molecules they are attached to. nih.gov The precise mechanisms governing how a dye's structure dictates its binding affinity, specificity, and resulting photophysical changes upon interaction with a biomolecule are not fully elucidated. nih.gov

Furthermore, the phenomena of fluorescence enhancement and quenching are complex. While binding to a macromolecule often restricts the dye's non-radiative decay pathways and enhances fluorescence, in some cases, conjugation to proteins can lead to a decrease in fluorescence emission. nih.govaatbio.com The tendency of dyes to form aggregates on the surface of biomolecules and how this aggregation affects their spectral properties is another area requiring more detailed study. nih.gov

Research on Po-Pro-3(2+) can directly address these gaps. By systematically studying its interactions with various forms of nucleic acids—including dsDNA, single-stranded DNA (ssDNA), RNA, and non-canonical structures like G-quadruplexes—researchers can build more accurate models of dye-biomolecule recognition. nih.govthermofisher.com Such studies help to clarify how factors like electrostatic interactions, dye conformation, and the local microenvironment contribute to the observed fluorescence signal, paving the way for the rational design of more advanced and reliable fluorescent probes. nih.govresearchgate.net

Scope and Objectives of Academic Research on Po-Pro-3(2+)

The overarching goal of academic research on Po-Pro-3(2+) is to leverage it as a model system to deepen the understanding of dicationic carbocyanine dye interactions with nucleic acids. The objectives of such research are typically multifaceted and structured to build a comprehensive picture of the dye's behavior from its basic physical properties to its application in biological systems. scribbr.comresearchgate.net

Key research objectives include:

Characterization of Photophysical Properties: To systematically measure the fundamental photophysical parameters of Po-Pro-3(2+), such as its absorption and emission spectra, fluorescence quantum yield, and lifetime, both in its unbound state and when complexed with various nucleic acids. nih.govnih.gov

Elucidation of Binding Mechanisms: To determine the specific modes by which Po-Pro-3(2+) binds to different nucleic acid structures. This involves quantifying binding affinities and stoichiometries and distinguishing between binding mechanisms such as intercalation and groove-binding. nih.govthermofisher.com

Investigation of Fluorescence Modulation: To understand the molecular basis for the significant fluorescence enhancement of Po-Pro-3(2+) upon binding to its target. This includes studying the effects of environmental polarity, solvent accessibility, and the conformational constraints imposed by the binding site. nih.govresearchgate.net

Evaluation in Cellular Applications: To assess the performance and utility of Po-Pro-3(2+) as a practical tool for cellular imaging. This involves its use as a nuclear counterstain and as a probe for identifying specific cell populations based on membrane integrity. lumiprobe.comthermofisher.com

Development of Structure-Property Relationships: To use the detailed findings from Po-Pro-3(2+) studies to establish general principles that link the chemical structure of dicationic cyanine dyes to their binding characteristics and fluorescent output. This knowledge is crucial for the rational design of novel probes with improved performance for specific biological applications. nih.govnih.gov

Research Data Tables

Table 1: Photophysical Properties of Po-Pro-3(2+)

| Property | Value (in complex with dsDNA) | Reference |

| Excitation Maximum (λex) | 531 nm | lumiprobe.com |

| Emission Maximum (λem) | 568 nm | lumiprobe.com |

| Common Name | PO-PRO®-3, Oxazole Orange Monomer | lumiprobe.com |

| Cell Permeability | Impermeant | lumiprobe.com |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C22H29N3O+2 |

|---|---|

Peso molecular |

351.5 g/mol |

Nombre IUPAC |

trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium |

InChI |

InChI=1S/C22H29N3O/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4/h5-7,9-14,16-17H,8,15,18H2,1-4H3/q+2 |

Clave InChI |

IRNFZNDMEONWJL-UHFFFAOYSA-N |

SMILES isomérico |

CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C |

SMILES canónico |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications of Po Pro 3 2+

General Synthetic Strategies for Carbocyanine Dyes Applicable to Po-Pro-3(2+) Framework

General methods for preparing carbocyanine dyes typically involve the condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. acs.org This often utilizes N-alkyl heterocyclic quaternary ammonium (B1175870) salts. researchgate.net A common approach involves the reaction of activated intermediates, such as those derived from methyl heterocycles, with other heterocyclic salts in the presence of catalysts. acs.orgchula.ac.th For instance, the condensation of quaternized heterocyclic bases with various carbonyl compounds has been extensively reported for the synthesis of styryl cyanine (B1664457) dyes. iosrjournals.org

Symmetrical carbocyanine dyes are often synthesized in higher yields and more smoothly than asymmetric ones due to the potential formation of mixed products in asymmetric synthesis. google.com A general strategy for synthesizing monofunctional carbocyanine derivatives, which could be adapted for components of the Po-Pro-3(2+) framework, involves preparing malonaldehyde dianil intermediates followed by condensation with indoleninium moieties. google.comnih.gov

Detailed Synthetic Pathways for Po-Pro-3(2+) and Its Structural Analogs

The synthesis of unsymmetrical cyanine dyes like Po-Pro-3(2+) involves the condensation of two different heterocyclic components with a suitable linker. Po-Pro-3(2+) is an unsymmetrical C3 cyanine dye. nih.gov Its synthesis would involve coupling the benzoxazole (B165842) and pyridinium (B92312) moieties via a three-carbon (trimethine) bridge.

Precursor Synthesis and Derivatization Approaches

The synthesis of carbocyanine dyes often begins with the preparation of appropriate heterocyclic precursors, which are typically quaternized. For carbocyanine dyes, this can involve the N-alkylation of aza-heterocycles to form the necessary cationic salts. acs.orgresearchgate.net For Po-Pro-3(2+), this would involve preparing a methylated benzoxazole derivative and a pyridinium derivative substituted with a trimethylammoniopropyl group. The trimethylammoniopropyl group itself would be introduced through a derivatization approach, likely involving alkylation with a suitable propyl chain containing a protected amine that is later methylated.

General methods for preparing activated intermediates for cyanine synthesis can involve the reaction of N-alkylammonium salts with precursors like malonaldehyde derivatives. acs.org The introduction of functional groups, such as the trimethylammoniopropyl group in Po-Pro-3(2+), can be achieved by incorporating them into the malonaldehyde dianil intermediates or by attaching them in the final synthesis step using a modular approach. acs.orgnih.gov

Optimization of Reaction Conditions for Po-Pro-3(2+) Core Structure Formation

The formation of the polymethine bridge in carbocyanine dyes is a key step. This condensation reaction is often carried out under specific conditions, including the choice of solvent, temperature, and catalyst. For instance, the condensation of N-alkylammonium salts with precursors can be performed under reflux in solvents like ethanol (B145695) in the presence of a base such as sodium acetate. acs.org Another method involves heating the reactants in acetic anhydride (B1165640) with a base like triethylamine. google.com

Optimizing these conditions is crucial for maximizing the yield and purity of the desired carbocyanine dye. Factors such as reaction time, concentration of reactants, and the presence of additives can significantly influence the outcome. For example, the use of pyridine (B92270) as a solvent has been shown to favor carbocyanine condensation in some cases, leading to higher yields. rsc.org Microwave-assisted reactions can also be used to accelerate the synthesis of heterocyclic compounds. mdpi.com

Purification and Isolation Protocols for Research-Grade Po-Pro-3(2+)

Purification of carbocyanine dyes is essential to obtain research-grade material. Common purification techniques include chromatography, such as silica (B1680970) column chromatography and high-performance liquid chromatography (HPLC). acs.orgnih.govnih.gov The choice of eluent is critical in chromatography; for instance, mixtures of dichloromethane (B109758) and methanol (B129727) have been found effective for eluting polar compounds. acs.org

Other purification methods mentioned for cyanine dyes include gel filtration and electrophoresis. lumiprobe.com For sulfonated cyanines, dialysis against water or an aqueous buffer can be used for purification. lumiprobe.com Precipitation followed by filtration is also a method for isolating crude products. acs.orgnih.gov Recrystallization from appropriate solvents can further purify the dye. google.com The purity of the final product can be assessed using techniques like NMR spectroscopy and HPLC-MS. lumiprobe.comnih.gov

Stereoselective Synthesis of Chiral Po-Pro-3(2+) Derivatives

While the core structure of Po-Pro-3(2+) as depicted in PubChem does not show explicit stereocenters within the conjugated system or the terminal heterocyclic rings, modifications to the propyl chain or the introduction of chiral substituents on the heterocyclic rings or the polymethine chain would necessitate stereoselective synthetic approaches.

Stereoselective synthesis aims to produce a specific stereoisomer of a compound. This can involve using chiral starting materials, chiral reagents, or chiral catalysts, or controlling reaction conditions to favor the formation of one stereoisomer over others. mdpi.comrsc.orgrsc.orgresearchgate.netnih.gov For example, organocatalysis and transition-metal-catalyzed reactions are often employed in stereoselective transformations. rsc.orgresearchgate.netnih.govacs.org

If chiral centers were introduced into Po-Pro-3(2+) analogs, strategies similar to those used in the stereoselective synthesis of other complex molecules, such as phosphonate (B1237965) derivatives or spiro heterocycles, could be applied. rsc.orgrsc.orgacs.orgkuleuven.be This might involve asymmetric synthesis or the resolution of racemic mixtures.

Design and Synthesis of Po-Pro-3(2+) Analogs with Tunable Photophysical Properties

The photophysical properties of cyanine dyes, including absorption and emission wavelengths, fluorescence intensity, and quantum yield, are influenced by their chemical structure. mdpi.commdpi.comnih.govrsc.orgacs.org Modifications to the Po-Pro-3(2+) structure can be made to tune these properties.

Strategies for tuning photophysical properties include altering the length of the polymethine chain, changing the nature of the heterocyclic end groups, and introducing electron-donating or electron-withdrawing substituents. mdpi.commdpi.comnih.govrsc.org For example, extending the conjugation length generally leads to a red shift in absorption and emission spectra. nih.gov The electronic properties of substituents can affect intramolecular charge transfer, which in turn influences fluorescence quantum yields and solvatochromism. mdpi.comnih.govrsc.orgacs.org

The synthesis of analogs with tuned photophysical properties involves rational design based on structure-property relationships, followed by targeted synthesis. Modular synthetic approaches can be advantageous for preparing a library of analogs with variations at specific positions. acs.org Techniques like UV-Vis and fluorescence spectroscopy are used to characterize the photophysical properties of the synthesized analogs. chula.ac.thmdpi.commdpi.comnih.govrsc.orgacs.orgresearchgate.net

Functionalization Strategies for Po-Pro-3(2+) to Create Novel Bioconjugates for Research

Fluorescent dyes, such as the cyanine dye Po-Pro-3(2+), are invaluable tools in biological research, particularly for labeling and imaging various cellular components and processes mdpi.comcrimsonpublishers.com. To expand their utility and enable targeted applications, these dyes often require chemical functionalization to allow their covalent attachment to biomolecules, forming bioconjugates crimsonpublishers.comchemistryviews.orgd-nb.inforesearchgate.netgoogle.comnih.gov. While specific detailed protocols for the functionalization of Po-Pro-3(2+) for bioconjugation are not extensively detailed in the immediate literature surveyed, general strategies applied to cyanine dyes provide a strong framework for understanding how Po-Pro-3(2+), or its derivatives, can be chemically modified for this purpose.

The core principle of functionalizing cyanine dyes for bioconjugation involves introducing reactive chemical groups, often referred to as "handles," onto the dye structure google.comthermofisher.com. These handles are designed to react selectively with specific functional groups naturally present in biomolecules like proteins, peptides, or nucleic acids thermofisher.com. Common target functional groups on proteins include primary amines (e.g., lysine (B10760008) residues and the N-terminus), thiols (e.g., cysteine residues), and to a lesser extent, carboxylic acids, tyrosine, and tryptophan thermofisher.combeilstein-journals.org.

Several strategies have been developed for introducing reactive functionalities onto cyanine dye scaffolds. One common approach involves the modification of dye precursors, such as functionalized indolenines, which are then condensed to form the functionalized cyanine dye d-nb.infonih.govacs.org. Alternatively, reactive linkers containing the desired functional group can be incorporated during or after the synthesis of the cyanine core researchgate.netgoogle.comsci-hub.se.

Key reactive groups commonly introduced onto cyanine dyes for bioconjugation include:

N-Hydroxysuccinimidyl (NHS) esters: These react efficiently with primary amines under slightly alkaline conditions, forming stable amide bonds d-nb.infothermofisher.com. This is a widely used method for conjugating dyes to lysine residues on proteins d-nb.infothermofisher.com.

Maleimides: These are highly selective for sulfhydryl (thiol) groups, typically found in cysteine residues, forming stable thioether linkages chemistryviews.orgd-nb.infothermofisher.com. This reaction is often performed at physiological pH d-nb.info.

Iodoacetamides: Similar to maleimides, iodoacetamides react with thiol groups, resulting in the formation of stable covalent bonds thermofisher.comnih.govacs.org.

Alkynes and Azides: These functional groups are central to "click chemistry," a set of bioorthogonal reactions that are highly efficient and selective under mild conditions, making them suitable for labeling biomolecules in complex biological environments thermofisher.comsci-hub.se. Introducing alkyne or azide (B81097) handles onto cyanine dyes allows their conjugation to biomolecules previously modified with the complementary reactive group sci-hub.se.

Beyond introducing specific reactive handles, other modifications can enhance the properties of cyanine dyes for bioconjugation and subsequent research applications. PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains, is frequently employed to improve the water solubility of hydrophobic dyes, reduce non-specific binding, and minimize aggregation, all of which are crucial for biological applications chemistryviews.orgd-nb.inforesearchgate.netgoogle.comnih.govtandfonline.com. PEG chains can also be terminated with functional groups, providing additional sites for conjugation google.com.

The creation of bioconjugates using functionalized cyanine dyes, including the principles applicable to a dye like Po-Pro-3(2+), enables the development of novel tools for diverse research applications. These include:

Targeted Imaging: Conjugating fluorescent dyes to targeting ligands, such as antibodies or peptides, allows for the specific labeling and visualization of cells, tissues, or organelles expressing the target molecule crimsonpublishers.comchemistryviews.orgd-nb.infonih.gov. This is particularly valuable in cell biology, immunology, and cancer research chemistryviews.orgd-nb.infonih.gov.

Studying Molecular Interactions: Fluorescently labeled biomolecules can be used to investigate binding events, protein-protein interactions, and conformational changes using techniques like fluorescence resonance energy transfer (FRET) nih.gov.

Developing Biosensors: Functionalized dyes can be incorporated into biosensing constructs that change their fluorescence properties upon binding to a specific analyte or undergoing a chemical transformation crimsonpublishers.com.

Advanced Spectroscopic and Structural Elucidation of Po Pro 3 2+

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Determination of Po-Pro-3(2+)

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are essential for resolving complex spectra and establishing through-bond and through-space correlations between nuclei.

COSY (COrrelation SpectroscopY): This 2D NMR experiment reveals couplings between protons that are separated by typically two or three bonds, providing information about spin systems within the molecule. princeton.eduemerypharma.comgithub.iolibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a heteronucleus, most commonly carbon-13. This experiment is crucial for assigning proton and carbon signals and identifying CH, CH₂, and CH₃ groups. princeton.eduemerypharma.comgithub.iolibretexts.org

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects correlations between protons and heteronuclei over longer ranges, typically two to four bonds. princeton.eduemerypharma.comgithub.iolibretexts.org This is invaluable for establishing connectivity across quaternary carbons or through heteroatoms, linking different parts of the molecular structure. emerypharma.comlibretexts.org

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY reveals through-space correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them. princeton.edu This technique is vital for determining the three-dimensional conformation of a molecule in solution.

Applying these techniques to a molecule like Po-Pro-3(2+) would involve acquiring 1D ¹H and ¹³C NMR spectra, followed by 2D experiments to assign signals and determine connectivity and conformation. For instance, COSY would identify coupled proton networks within the benzoxazole (B165842), pyridinium (B92312), and linker regions. HSQC would correlate these protons to their directly attached carbons. HMBC would provide crucial long-range correlations, connecting the different ring systems and the propyl linker. NOESY would help elucidate the relative spatial arrangement of different parts of the molecule, particularly the orientation of the substituents around the cyanine (B1664457) bridge.

While specific data for Po-Pro-3(2+) is not available, a hypothetical data table illustrating the type of information obtained from these experiments is shown below:

| Nucleus (¹H) | Chemical Shift (ppm) | COSY Correlations | HSQC Correlation (¹³C ppm) | HMBC Correlations (¹³C ppm) | NOESY Correlations (¹H ppm) |

| H-a | x.xx | H-b | y.yy | z.zz, w.ww | H-c |

| H-b | x.xx | H-a, H-c | y.yy | z.zz | H-a, H-d |

| ... | ... | ... | ... | ... | ... |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual spectroscopic data for Po-Pro-3(2+).

Solid-State NMR Applications for Po-Pro-3(2+) in Different Environments

Solid-state NMR (SSNMR) provides structural and dynamic information about molecules in non-solution states, such as powders, amorphous solids, or incorporated into materials. wisc.edunih.gov Unlike solution NMR, SSNMR is affected by anisotropic interactions like chemical shift anisotropy and dipolar coupling, which are averaged out by rapid molecular tumbling in solution. nih.gov Magic Angle Spinning (MAS) is commonly used in SSNMR to average out some of these anisotropic interactions, yielding sharper signals. wisc.edunih.gov

For Po-Pro-3(2+), SSNMR could be applied to study its structure and dynamics in different solid forms or when interacting with other materials, such as in a dye-sensitized material or a crystal lattice. SSNMR could provide insights into:

Conformational rigidity or flexibility in the solid state.

Interactions with a solid matrix or surface.

Polymorphism, if Po-Pro-3(2+) exists in different crystalline forms.

Molecular packing and order.

Techniques such as Cross-Polarization MAS (CP/MAS) can enhance the sensitivity for dilute nuclei like ¹³C and ¹⁵N. pnas.org Two-dimensional SSNMR experiments, analogous to their solution counterparts, can also be performed to obtain more detailed structural information. pnas.org

Single-Crystal X-Ray Diffraction Analysis of Po-Pro-3(2+) and Its Co-crystals

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the crystalline solid state, including the bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. arizona.educarleton.eduyoutube.com

Crystallographic Parameters and Dicationic Network Analysis

While specific crystallographic parameters for Po-Pro-3(2+) are not available, typical parameters determined from SC-XRD include:

| Parameter | Value | Unit |

| Crystal System | e.g., Monoclinic | |

| Space Group | e.g., P2₁/c | |

| a | xx.xx | Å |

| b | yy.yy | Å |

| c | zz.zz | Å |

| α | xx.xx | degrees |

| β | yy.yy | degrees |

| γ | zz.zz | degrees |

| Volume | vvvv.v | ų |

| Z | Z | |

| Density (calculated) | d.ddd | g/cm³ |

Note: This table presents hypothetical data for illustrative purposes only and does not represent actual crystallographic data for Po-Pro-3(2+).

Analysis of the dicationic network would focus on the arrangement of the Po-Pro-3(2+) cations and their electrostatic interactions with the associated anions within the crystal lattice.

Intermolecular Interactions and Packing Motifs in Po-Pro-3(2+) Crystals

SC-XRD provides detailed information about the intermolecular interactions present in the crystal, such as hydrogen bonds, π-π stacking interactions, van der Waals forces, and electrostatic interactions between the dications and counterions. mdpi.commdpi.comiucr.orgresearchgate.net These interactions dictate how the molecules pack together in the solid state, forming specific packing motifs. mdpi.comllnl.gov

For Po-Pro-3(2+), which contains aromatic systems (benzoxazole and pyridinium) and charged centers, significant intermolecular interactions could include π-π stacking between the aromatic rings, electrostatic interactions with counterions, and potential C-H...X hydrogen bonds involving hydrogen atoms and electronegative atoms of neighboring molecules or counterions. Analysis of these interactions helps understand the stability and properties of the crystalline material. Hirshfeld surface analysis is a technique often used in conjunction with SC-XRD to visualize and quantify different types of intermolecular contacts in a crystal structure. mdpi.comiucr.org

Advanced Mass Spectrometry for Po-Pro-3(2+) Structural Confirmation and Fragmentation Pathways

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. msu.eduacdlabs.com Advanced MS techniques, particularly tandem mass spectrometry (MS/MS), can be used for structural confirmation and to study the fragmentation pathways of ions. nih.govnih.gov

In MS/MS, a selected precursor ion (in this case, likely the Po-Pro-3(2+) dication or a related species) is fragmented, and the resulting product ions are detected. The fragmentation pattern, the series of m/z values of the product ions, provides clues about the structure of the precursor ion. libretexts.orglibretexts.org By analyzing the mass differences between the precursor and product ions, and among the product ions themselves, it is possible to deduce the ways in which the molecule breaks apart, which in turn helps confirm its structure and provides insights into its stability under ionization conditions.

For Po-Pro-3(2+), MS/MS experiments would involve generating ions from the compound (e.g., by electrospray ionization, ESI, which is suitable for charged molecules). The dication [Po-Pro-3]²⁺ or potentially singly charged fragments could be selected for fragmentation. Common fragmentation pathways in organic molecules include cleavage of bonds adjacent to heteroatoms or charged centers (alpha-cleavage) and rearrangements. msu.edulibretexts.org The fragmentation pattern of Po-Pro-3(2+) would be characteristic of its specific structure, involving the cleavage of bonds within the benzoxazole, pyridinium, or the propyl linker, as well as the cyanine bridge. Analyzing these fragmentation pathways would provide strong evidence to support the proposed structure of Po-Pro-3(2+).

While a specific fragmentation pattern for Po-Pro-3(2+) is not available, a hypothetical example of fragmentation could involve the cleavage of the linker or the bonds within the cyanine system, leading to characteristic fragment ions whose m/z values would be measured.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed to determine the exact molecular mass and elemental composition of a compound with high accuracy. [Measurlabs 13, FILAB 24, Bioanalysis Zone 19, PubMed Central 32] This precision allows for the differentiation of molecules with very close nominal masses, which is vital for confirming the identity and purity of synthesized compounds. While HRMS is a standard tool in the characterization of organic molecules, including various dyes and thiazole-containing structures [ACS Omega 2, RSC Publishing 13, 18, ResearchGate 19, MDPI 34], specific detailed HRMS data, such as exact mass measurements and corresponding elemental compositions for Po-Pro-3(2+) or its direct synonyms, were not extensively detailed within the scope of the performed literature search. Studies on related thiazole (B1198619) derivatives have utilized HRMS to confirm the molecular ions and elemental formulas of synthesized compounds. [ACS Omega 2, RSC Publishing 13, ResearchGate 19]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions (precursor ions) and the subsequent detection of these fragments (product ions). [National MagLab 8, PubMed 26, bioRxiv 30] This technique provides valuable information about the connectivity of atoms within a molecule, aiding significantly in structural elucidation, particularly for complex molecules or isomers that may not be distinguishable by HRMS alone. [ResearchGate 17] MS/MS is widely applied in the structural analysis of various organic and biological molecules. [National MagLab 8, ResearchGate 31] High-resolution MS/MS can yield highly accurate fragment masses, further increasing confidence in structural assignments. [MDPI 14] Despite the general utility of MS/MS for structural characterization of organic dyes, specific MS/MS fragmentation pathways or detailed product ion analysis for Po-Pro-3(2+) were not found in the surveyed literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization in Po-Pro-3(2+)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the molecular vibrations of a compound, providing characteristic spectral fingerprints that reveal the presence of specific functional groups and types of chemical bonds. [MDPI 7, StellarNet 10, Edinburgh Instruments 22, ResearchGate 18] FT-IR measures the absorption of infrared light due to changes in dipole moment during vibration, while Raman spectroscopy measures inelastic scattering of light due to changes in polarizability. [StellarNet 10, Edinburgh Instruments 22] These techniques are complementary and offer detailed insights into the molecular structure and conformation. [MDPI 7, Edinburgh Instruments 22] Although vibrational spectroscopy is commonly used for the characterization of organic compounds, including those containing thiazole rings [ACS Omega 2, RSC Publishing 13, ResearchGate 19, 23], specific FT-IR or Raman spectra or detailed peak assignments directly corresponding to Po-Pro-3(2+) were not identified in the conducted literature search. Studies on related thiazole derivatives have reported characteristic IR bands corresponding to functional groups like C=N, C-H, C=C, and C-N stretches. [ACS Omega 2, ResearchGate 19]

Electronic Absorption and Emission Spectroscopy of Po-Pro-3(2+)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for characterizing the electronic transitions and photophysical properties of fluorescent dyes like Po-Pro-3(2+). [AAT Bioquest 20, Biotium 5, Lumiprobe 12, 33, Thermo Fisher Scientific 26, 32, 36] These spectra provide information about the wavelengths at which the molecule absorbs and emits light, as well as the efficiency of these processes.

Po-Pro-3(2+) and its synonyms exhibit distinct absorption and emission characteristics. PO-PRO-3 has an excitation peak at 539 nm and an emission peak at 571 nm. [AAT Bioquest 20] TO-PRO-3, another synonym, shows an excitation maximum at 642 nm and an emission maximum at 661 nm. [Thermo Fisher Scientific 26, 32, 36] When bound to nucleic acids, the excitation and emission maxima for Thiazole Red (TO-PRO-3) are reported to be around 642 nm and 657 nm, respectively. [Biotium 5, Lumiprobe 12] Low-temperature studies on TO-PRO-3 bound to DNA indicate an absorption maximum near 640 nm. [ResearchGate 3, 6] At near room temperature, unbound TO-PRO-3 has an absorption maximum at 632 nm, with different absorption maxima observed for its complexes with DNA (514 nm, 584 nm, and 642 nm), suggesting multiple binding modes. [ResearchGate 4]

Solvatochromic Studies of Po-Pro-3(2+)

Solvatochromism refers to the phenomenon where the absorption and/or emission spectra of a compound shift in response to changes in the polarity of the surrounding solvent. [Taylor & Francis 39, ResearchGate 42, 44, PubMed Central 45] This effect arises from the differential stabilization of the ground and excited electronic states by solvent molecules. While solvatochromism has been investigated in various dye systems and thiazole derivatives [RSC Publishing 10, 22, MDPI 16, ResearchGate 17, 23, 39, 42, CORE 43, Taylor & Francis 44], specific detailed studies on the solvatochromic behavior of Po-Pro-3(2+) across a range of solvents were not found in the reviewed literature. Studies on related compounds have shown significant solvatochromic shifts in fluorescence depending on solvent polarity. [RSC Publishing 10, 15, ResearchGate 17, 23]

Quantum Yield and Lifetime Measurements for Po-Pro-3(2+)

Fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. [HORIBA 5] Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before emitting a photon. [HORIBA 5] These parameters are crucial for evaluating the brightness and potential applications of a fluorescent dye.

For monomeric cyanine nucleic acid stains, including the "3-series" to which Po-Pro-3(2+) belongs, the intrinsic fluorescence is typically very low in the absence of nucleic acids, with quantum yields usually less than 0.01. [Thermo Fisher Scientific 8] Upon binding to nucleic acids, a significant increase in quantum yield is observed, which can be as high as 0.9 for cyanine dyes in general. [Thermo Fisher Scientific 8] For TO-PRO-3 bound to DNA, a quantum yield of 0.11 has been reported. [Thermo Fisher Scientific 11]

Fluorescence lifetime measurements provide insights into the excited-state dynamics. For TO-PRO-3 bound to DNA, a lifetime of 1.8 ns has been noted. [Thermo Fisher Scientific 11] Studies on the related dye Thiazole Orange suggest that the lifetime in solution can be very short (picoseconds), influenced by factors like photoisomerization and torsional motion, while longer lifetimes can be observed in environments that restrict this motion, such as upon binding to nucleic acids or in the presence of aggregates. [PMC 27]

Spectroscopic Characterization of Po-Pro-3(2+) Upon Binding to Nucleic Acids

Po-Pro-3(2+) is widely recognized for its strong binding affinity to nucleic acids, particularly double-stranded DNA (dsDNA). [PubChem 1, Lumiprobe 5, 12, Biotium 5, Thermo Fisher Scientific 26, 32, 36, ResearchGate 3, 4, 6, PubMed Central 25, PLOS One 31] This binding leads to significant and often dramatic changes in its spectroscopic properties, most notably a substantial enhancement of fluorescence. [Lumiprobe 5, 12, Biotium 5, Thermo Fisher Scientific 36, ResearchGate 4] This "turn-on" fluorescence characteristic upon binding makes it highly useful for detecting and visualizing nucleic acids. The fluorescence enhancement can be considerable, ranging from 20- to 200-fold for "3-series" monomeric cyanine dyes when bound to DNA or RNA. [Thermo Fisher Scientific 36] The strong binding affinity for dsDNA is typically in the micromolar range. [Thermo Fisher Scientific 26]

Spectroscopic studies, including absorption and fluorescence, have indicated that TO-PRO-3 can exhibit multiple binding modes with DNA, including external binding and intercalation. [ResearchGate 3, 6] Changes in the absorption spectra upon titration with DNA provide evidence for the formation of different dye-DNA complexes with distinct spectroscopic signatures. [ResearchGate 4] This interaction-dependent fluorescence and spectral shifting are key to its utility as a nucleic acid stain in various applications.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical and Induced Chirality Analysis of Po-Pro-3(2+)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for investigating the stereochemical properties of molecules. These methods measure the differential interaction of chiral substances with left and right circularly polarized light. biologic.nettaylorfrancis.come-bookshelf.deyoutube.com

Optical Rotation (OR) is a phenomenon observed in chiral molecules, where the plane of linearly polarized light is rotated upon passing through the substance. The variation of optical rotation with wavelength is termed Optical Rotatory Dispersion (ORD). biologic.netyoutube.com CD, on the other hand, measures the differential absorption of left and right circularly polarized light, typically occurring in the vicinity of an absorption band (a phenomenon known as the Cotton Effect). biologic.netyoutube.com CD and ORD are closely related and can provide complementary information about the electronic transitions and three-dimensional structure of chiral molecules. biologic.nete-bookshelf.de

While Po-Pro-3(2+) itself may not possess intrinsic chirality due to its likely symmetrical or rapidly interconverting conformation in isolation, it could exhibit induced chirality when interacting with a chiral environment, such as binding to chiral biomolecules (e.g., DNA, proteins) or inclusion within chiral supramolecular structures. e-bookshelf.de CD and ORD spectroscopy could potentially be used to study these induced chiral effects, providing insights into the binding mode, conformation, and interactions of Po-Pro-3(2+) within such chiral environments. Analysis of the resulting CD or ORD spectra, particularly the presence and characteristics of Cotton effects, could help elucidate the nature of the interaction and the resulting stereochemical arrangement of the dye. biologic.netyoutube.com The magnitude and sign of the Cotton effect can be related to the absolute configuration and conformation of the molecule or complex. youtube.com

Prochirality is a related concept where an achiral molecule can be converted into a chiral molecule in a single step. akpcmahavidyalaya.orglibretexts.org While the core structure of Po-Pro-3(2+) might be considered in the context of prochirality depending on specific functional groups and their environment, the primary application of CD/ORD for this compound would likely focus on induced chirality through interactions with chiral partners.

Specific data tables or detailed research findings on the CD and ORD spectra of Po-Pro-3(2+), either in isolation or in complex with chiral species, were not found in the provided search results.

Surface-Sensitive Spectroscopic Techniques for Po-Pro-3(2+) Adsorption Studies

Surface-sensitive spectroscopic techniques are essential for investigating the adsorption behavior of molecules at interfaces. These techniques provide information about the presence, orientation, coverage, and chemical state of adsorbed species on a surface. Examples of such techniques include Second Harmonic Generation (SHG) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), X-ray Standing Wave (XSW), X-ray Reflectivity, and Surface Enhanced Raman Spectroscopy (SERS). acs.orgacs.orgrsc.orgnorthwestern.eduresearchgate.net

The adsorption of Po-Pro-3(2+) on various surfaces could be relevant in different applications, particularly considering its use as a fluorochrome. Surface adsorption can influence the photophysical properties of the dye, its localization, and its interaction with other surface-bound species.

Techniques like SHG spectroscopy are inherently surface-sensitive and can be used to study the adsorption and orientation of molecules at interfaces, including lipid bilayers. acs.org XPS can provide elemental composition and chemical state information of the surface and adsorbed layer. acs.orgresearchgate.net SERS can offer vibrational fingerprints of adsorbed molecules, with enhanced sensitivity for molecules adsorbed on certain metallic surfaces. rsc.org X-ray based techniques like XSW and X-ray reflectivity can provide detailed structural information about the adsorbed layer relative to the substrate. northwestern.edu

Studying the adsorption of Po-Pro-3(2+) on different surfaces, such as biological membranes, solid substrates for imaging, or materials used in sensing applications, would involve analyzing spectroscopic data to determine:

Adsorption kinetics: How fast does the dye adsorb to the surface?

Adsorption isotherms: What is the relationship between the concentration of the dye in solution and the amount adsorbed on the surface at equilibrium?

Adsorption strength: How strongly does the dye bind to the surface?

Orientation of adsorbed molecules: How are the Po-Pro-3(2+) molecules oriented on the surface?

Chemical state: Does the electronic structure of Po-Pro-3(2+) change upon adsorption?

While the principles and applications of these surface-sensitive techniques for adsorption studies are well-established and were discussed in the search results with examples for other compounds acs.orgacs.orgrsc.orgnorthwestern.eduresearchgate.net, specific data or detailed research findings on the adsorption of Po-Pro-3(2+) using these methods were not found.

Computational and Theoretical Investigations of Po-Pro-3(2+)

This article focuses on the computational and theoretical investigations of the chemical compound Po-Pro-3(2+). Based on the available information from the conducted searches, detailed research findings specifically pertaining to quantum chemical calculations and molecular dynamics simulations of Po-Pro-3(2+), as outlined in the request, were not found in the provided snippets. The search results primarily identify Po-Pro-3(2+) and its general chemical classification.

Po-Pro-3(2+) is identified as an unsymmetrical C3 cyanine dye. google.com It functions as a fluorochrome and is characterized as a pyridinium ion, a benzoxazolium ion, and a quaternary ammonium (B1175870) ion. google.com Its molecular formula is C₂₂H₂₉N₃O²⁺. google.com

Computational and Theoretical Investigations of Po Pro 3 2+

Prediction of Spectroscopic Signatures of Po-Pro-3(2+)

Computational chemistry techniques are widely used to predict the spectroscopic properties of molecules, providing valuable insights that can complement experimental observations. These predictions can aid in the identification and characterization of compounds.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. Computational methods, such as Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed to calculate NMR chemical shifts and coupling constants nih.govmdpi.com. These calculations can assist in assigning experimental NMR signals and confirming molecular structures nih.govmdpi.comgithub.ioarxiv.orgrsc.org. While computational methods for predicting NMR parameters have advanced significantly, including the use of machine learning models nih.govarxiv.org, specific calculated NMR chemical shifts and coupling constants for Po-Pro-3(2+) were not found in the conducted literature search.

Simulated Vibrational and Electronic Spectra

Computational approaches enable the simulation of vibrational spectra, such as Infrared (IR) and Raman, and electronic spectra, such as UV-Vis absorption and fluorescence bris.ac.ukrsc.orgresearchgate.networktribe.comscispace.comnist.govresearchgate.net. These simulations can help in understanding the molecular vibrations and electronic transitions within a molecule. Methods like those based on Franck-Condon factors or real-time generating functions are used for simulating vibrational fine structure in electronic spectra rsc.orgresearchgate.netresearchgate.net. While experimental excitation and emission maxima for Po-Pro-3 have been reported lumiprobe.comaatbio.com, detailed results from simulated vibrational or electronic spectra specifically for Po-Pro-3(2+) were not identified in the performed search.

Mechanistic Insights from Computational Studies on Po-Pro-3(2+) Reactivity and Interactions

Computational studies are invaluable for gaining insights into the mechanisms of chemical reactions and the nature of molecular interactions rsc.orgmdpi.comresearchgate.netacs.orgnih.govrsc.org. Techniques such as molecular dynamics simulations and molecular docking can explore how a molecule interacts with other species, such as biomolecules mdpi.comresearchgate.netacs.orgnih.govriken.jp. These methods can help elucidate binding modes, interaction energies, and conformational changes upon interaction mdpi.comresearchgate.netacs.orgnih.gov. While Po-Pro-3 is known to interact with nucleic acids nih.govlumiprobe.com, specific computational mechanistic studies detailing the reactivity or the precise nature of its interactions at a molecular level for Po-Pro-3(2+) were not found in the available search results.

Mechanistic Studies of Po Pro 3 2+ Interactions and Biological Tool Development

Investigation of Nucleic Acid Binding Mechanisms by Po-Pro-3(2+)

The interaction of small molecules with DNA is a common mechanism for various biological effects, including antitumor activity mdpi.com. These interactions can occur through noncovalent modes such as electrostatic interaction, groove binding, and intercalation mdpi.combeilstein-journals.orgresearchgate.net. Spectroscopic methods, particularly UV/Visible spectral analysis, are frequently employed to examine the binding mode of small molecules with DNA by observing changes in peak intensity and position mdpi.com.

Po-Pro-3(2+) is known to have a strong binding affinity for dsDNA thermofisher.comthermofisher.com. Its interaction with nucleic acids is nonfluorescent in the absence of nucleic acids but shows a significant fluorescence enhancement upon binding to dsDNA lumiprobe.com.

Binding Kinetics and Thermodynamics (e.g., ITC, SPR)

Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used to characterize the binding mechanisms of molecular interactions, including those between proteins and ligands or proteins and nucleic acids researchgate.netnih.govlabmanager.comresearchgate.netbiorxiv.org. ITC measures the heat changes associated with binding events to provide thermodynamic parameters such as binding affinity (Ka or Kd), enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n) researchgate.netlabmanager.comresearchgate.net. SPR, a label-free and real-time technique, measures changes in refractive index at a sensor surface caused by binding, allowing for the determination of association and dissociation rates nih.govlabmanager.combiorxiv.org. While the provided search results discuss these techniques in the context of protein-DNA and protein-ligand interactions generally, specific data on Po-Pro-3(2+) binding kinetics and thermodynamics using ITC or SPR were not found within the search results.

Intercalation, Groove Binding, and Electrostatic Interactions with DNA/RNA

Non-covalent interactions between small molecules and DNA are typically reversible and can be classified as minor groove binders, intercalators, backbone binders, and major groove binders beilstein-journals.org. Intercalation involves the insertion of a planar aromatic system between DNA base pairs, stabilized by stacking interactions researchgate.netphotobiology.com. Groove binding involves molecules fitting into the DNA grooves, often stabilized by hydrogen bonds, electrostatics, van der Waals, and hydrophobic interactions beilstein-journals.orgphotobiology.com. Electrostatic interactions occur between charged molecules and the negatively charged phosphate (B84403) backbone of DNA beilstein-journals.orgresearchgate.netphotobiology.comquora.com.

Studies on related carbocyanine dyes, such as the TO-PRO series, indicate that some bind by intercalation thermofisher.com. Specifically, fluorescence polarization studies have suggested that PO-PRO-1, a related monomeric dye, binds to dsDNA by intercalation, with an unwinding angle of 31° thermofisher.com. Given that Po-Pro-3(2+) is also a carbocyanine monomer lumiprobe.com, it is plausible that it shares similar binding modes, potentially involving intercalation and electrostatic interactions with the negatively charged phosphate backbone due to its positive charge nih.gov.

Po-Pro-3(2+) Interactions with Proteins and Other Biomolecules (Non-Clinical Focus)

Small molecule drugs and biological tools interact with proteins and other biomolecules, influencing their conformation and activity frontiersin.orgacs.orgacs.org. These interactions are governed by various forces, including hydrogen bonding, ionic, and hydrophobic interactions frontiersin.organnualreviews.org.

Protein Binding Affinity and Specificity Studies

Protein binding affinity refers to the strength of the interaction between a protein and its binding partner, often quantified by dissociation constants (Kd) elifesciences.org. Specificity describes the ability of a molecule to selectively bind to a particular protein or site over others acs.orgpnas.orgnih.gov. These interactions are crucial for the function of proteins and the effects of molecules that bind to them frontiersin.orgpnas.orgnih.gov.

Mechanistic Analysis of Po-Pro-3(2+)-Induced Conformational Changes in Biomolecules

The interaction of small molecules with biomolecules can induce conformational changes that are essential for their biological function frontiersin.orgacs.orgnih.gov. These changes can range from minor localized alterations to significant structural rearrangements frontiersin.orgacs.org. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations are used to study these conformational changes researchgate.netacs.org.

Although the search results discuss the concept of ligand-induced conformational changes in proteins and other biomolecules in a general context frontiersin.orgacs.orgnih.gov, there is no specific information available within the provided results detailing any conformational changes induced in nucleic acids, proteins, or other biomolecules upon binding of Po-Pro-3(2+). Studies on related DNA-binding molecules have shown that intercalation can cause structural changes in DNA, such as unwinding and increased base pair mobility spiedigitallibrary.org.

Supramolecular Assembly and Aggregation Behavior of Po-Pro-3(2+) in Aqueous and Confined Environments

Supramolecular assembly involves the organization of molecules into larger, ordered structures through non-covalent interactions. This process is fundamental in various chemical and biological systems. While the general principles of supramolecular assembly and aggregation in aqueous and confined environments are well-established, specific detailed research findings on the supramolecular assembly and aggregation behavior of Po-Pro-3(2+) in these environments were not available in the consulted literature. The following subsections describe the general mechanisms, characterization techniques, and influencing factors relevant to such studies, based on research conducted on other compounds and systems.

Self-Assembly Mechanisms and Driving Forces

Self-assembly is a process where disordered components form organized structures through specific local interactions without external direction. wikipedia.org Molecular self-assembly, involving molecular components, is driven by various non-covalent interactions. wikipedia.org Key driving forces and mechanisms include hydrogen bonding, π-π stacking interactions between aromatic rings, hydrophobic effects where nonpolar molecules avoid aqueous environments, and electrostatic interactions between charged species. kinampark.comacs.orgsemanticscholar.org The formation of self-assembled structures can be influenced by achieving a thermodynamic minimum of the system or by the presence of templating agents that guide the assembly process. wikipedia.orgnih.gov Cooperative interactions, emerging from a complex interplay of multiple non-covalent forces, play a significant role in programmable supramolecular assembly. acs.org

Characterization of Po-Pro-3(2+) Aggregates (e.g., DLS, SAXS, Cryo-TEM, AFM)

The characterization of supramolecular aggregates involves techniques that can provide information about their size, shape, size distribution, and morphology. Common ensemble methods that measure large numbers of particles simultaneously include Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS). europa.eu DLS determines particle size distributions in the nano- to micrometer range by measuring fluctuations in scattered light intensity caused by Brownian motion, providing a hydrodynamic diameter. kuleuven.bedelongamerica.com SAXS provides structural information based on the scattering of X-rays by the sample. lu.seacs.org

Imaging methods such as Transmission Electron Microscopy (TEM), including Cryo-TEM, and Atomic Force Microscopy (AFM) allow for direct visualization of aggregates. europa.eukuleuven.bedelongamerica.comlu.seacs.org TEM is considered a standard technique for nanoparticle sizing and can reveal the shape and size distribution of aggregates, often requiring sample staining for contrast. delongamerica.comacs.org Cryo-TEM allows imaging of samples in a frozen-hydrated state, preserving their native structure in solution. lu.seacs.org AFM can also be used to study the topography and size of aggregates, typically deposited on a surface. kuleuven.bedelongamerica.com While these techniques are widely used to characterize aggregates in various systems, specific data on the characterization of Po-Pro-3(2+) aggregates using these methods were not found in the consulted literature.

Impact of Concentration, Ionic Strength, and Temperature on Po-Pro-3(2+) Aggregation

The aggregation behavior of molecules in solution is known to be significantly influenced by environmental factors such as concentration, ionic strength, and temperature. taylorandfrancis.comresearchgate.net Changes in concentration can affect the equilibrium between monomeric and aggregated species, often leading to increased aggregation above a critical concentration. kuleuven.be Ionic strength, the concentration of ions in the solution, can modulate electrostatic interactions between charged molecules or aggregates. researchgate.netacs.orgnih.gov For instance, increased ionic strength can screen electrostatic repulsions, potentially promoting aggregation, or affect the conformation of charged molecules. nih.govjst.go.jp Temperature can influence the thermodynamics and kinetics of self-assembly, affecting the strength of non-covalent interactions like hydrophobic effects and hydrogen bonding. taylorandfrancis.comresearchgate.netnbi.dk While these factors are generally known to impact aggregation, specific studies detailing their effect on the aggregation of Po-Pro-3(2+) were not identified in the search results.

Photoreactivity and Photostability of Po-Pro-3(2+) in Biological Matrices

Photoreactivity refers to the chemical transformations induced by light, while photostability describes a compound's resistance to such transformations. As a fluorochrome, Po-Pro-3(2+) interacts with light. nih.gov The photoreactivity and photostability of chromophores and other light-absorbing molecules in biological matrices are critical considerations, particularly for applications in bioimaging or phototherapy. Studies on other compounds have shown that light exposure in biological environments can lead to various photochemical reactions, including photodegradation, the formation of reactive oxygen species, and photoaddition to biomolecules like proteins and amino acids. researchgate.net Biological matrices can influence these processes through factors such as the presence of quenchers, the local chemical environment, and interactions with biomolecules. semanticscholar.orgmpg.de The photostability of molecules like DNA bases in their native environment highlights the role of the matrix in influencing photochemical outcomes. mpg.de Despite the general understanding of photoreactivity and photostability in biological contexts, specific information regarding the photoreactivity and photostability of Po-Pro-3(2+) within biological matrices was not found in the consulted literature.

Advanced Research Applications of Po Pro 3 2+ Excluding Clinical/safety/dosage

Po-Pro-3(2+) as a Fluorescent Probe for Cellular Imaging and Diagnostics in Research

As a fluorescent probe, Po-Pro-3(2+) is valuable for visualizing cellular components, particularly nucleic acids, in research contexts. lumiprobe.comnih.govmdpi.com Its ability to selectively stain nucleic acids with bright fluorescence and low background contributes to its utility in various imaging techniques. lumiprobe.com

Live Cell Imaging of Nucleic Acids and Organelles

While Po-Pro-3(2+) is generally cell-impermeant and often used to stain dead cells with compromised membranes, similar nucleic acid stains are employed in live-cell imaging experiments. lumiprobe.comthermofisher.com These stains, like YOYO-1 and YOYO-3, are non-toxic and exhibit significant fluorescence enhancement upon binding to DNA, allowing for the monitoring of cell viability over time by selectively staining dead cells. thermofisher.com The principle of using cell-impermeant nucleic acid stains to identify cells with compromised membranes is applicable to the research use of Po-Pro-3(2+) in distinguishing between live and dead cells within a population. lumiprobe.comthermofisher.com Fluorescent probes are broadly used in live-cell imaging to observe dynamic cellular processes and track biomolecules and structures, including organelles. mdpi.comthermofisher.commpg.de While Po-Pro-3(2+) specifically targets nucleic acids, the broader field of fluorescent probes includes those designed for specific organelles, enabling detailed intracellular imaging at the subcellular level. mdpi.com

Development of Po-Pro-3(2+)-Based Sensors for Intracellular Analytes

The development of fluorescent sensors for intracellular analytes like pH and metal ions is an active area of research, though specific details on Po-Pro-3(2+) being directly modified for this purpose were not prominently found. mdpi.comresearchgate.netacs.orgbiorxiv.org However, the general principle involves designing probes that change their fluorescence properties in response to the presence or concentration of a specific analyte. mdpi.comacs.org For instance, fluorescent probes for intracellular Zn2+ have been developed that show enhanced fluorescence upon binding to the ion. mdpi.comacs.org Similarly, genetically encoded FRET-based biosensors have been developed for monitoring intracellular ion concentrations, including Ca2+, Mg2+, and K+, by coupling fluorescent proteins to ion-binding domains. researchgate.netnih.gov While Po-Pro-3(2+) itself is a nucleic acid stain, the chemical structure of cyanine (B1664457) dyes can potentially be modified to incorporate analyte-sensing moieties, contributing to the broader field of developing fluorescent sensors for intracellular environments.

Application in High-Resolution Microscopy Techniques

Fluorescent dyes, including cyanine-based probes, are utilized in high-resolution microscopy techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM). thermofisher.comabberior.rockstechnologynetworks.comresearchgate.netuq.edu.au These techniques overcome the diffraction limit of conventional light microscopy to achieve higher spatial resolution, enabling the visualization of subcellular structures and molecular interactions with greater detail. thermofisher.comabberior.rockstechnologynetworks.comuq.edu.au STED microscopy uses a depletion laser to narrow the effective point spread function, while SIM uses patterned illumination and computational reconstruction to improve resolution. thermofisher.comabberior.rockstechnologynetworks.com The suitability of a fluorophore for these techniques depends on properties like photostability and excitation/emission spectra. thermofisher.com While direct application of Po-Pro-3(2+) in STED or SIM was not specifically detailed in the search results, its nature as a fluorescent nucleic acid stain with far-red emission characteristics suggests potential compatibility, as far-red dyes are often preferred due to reduced autofluorescence. lumiprobe.comthermofisher.com For example, other far-red nuclear stains have been noted as compatible with SIM and STED. biotium.com

Po-Pro-3(2+) in High-Throughput Screening Assays for Molecular Interactions

High-throughput screening (HTS) is a powerful approach in research for rapidly evaluating large numbers of samples or compounds. nih.govmoleculardevices.comatrandi.com Po-Pro-3(2+), as a fluorescent nucleic acid stain, can be integrated into HTS assays, particularly those involving the quantification of nucleic acids or the study of nucleic acid-protein interactions. lumiprobe.comnih.govresearchgate.netnih.gov

Quantification of Nucleic Acid Content in Research Samples

Accurate quantification of nucleic acids (DNA and RNA) is a critical step in many molecular biology workflows and research applications. qiagen.compromega.denews-medical.net Fluorescence-based methods, which utilize fluorescent dyes that bind to nucleic acids, are commonly employed for quantification due to their high sensitivity compared to absorbance-based methods. researchgate.netqiagen.comthermofisher.com Po-Pro-3(2+)'s property of enhanced fluorescence upon binding to dsDNA makes it suitable for such fluorescence-based quantification assays. lumiprobe.com These assays typically involve incubating the nucleic acid sample with the fluorescent dye and measuring the resulting fluorescence intensity, which is proportional to the nucleic acid concentration. qiagen.com This allows for the determination of nucleic acid content in various research samples, which is essential for downstream applications like PCR, sequencing, and gene expression analysis. qiagen.compromega.de

Screening for Modulators of Nucleic Acid-Protein Interactions

Nucleic acid-protein interactions are fundamental to numerous cellular processes. anr.frfortislife.comacs.org High-throughput screening assays are developed to identify molecules that can modulate these interactions, which is relevant in various research areas, including drug discovery. nih.govanr.frnih.govnih.gov Assays for screening modulators of RNA-protein interactions, for example, have been developed using technologies like homogeneous time-resolved fluorescence energy transfer (HTRF) and AlphaScreen, which can be miniaturized for HTS formats. nih.gov While the specific use of Po-Pro-3(2+) in such screening assays was not explicitly detailed, fluorescent nucleic acid stains like Po-Pro-3(2+) can be components of assays designed to monitor the binding or displacement of proteins from nucleic acid targets in a high-throughput format. The change in fluorescence properties of the dye upon binding to nucleic acid can serve as a readout for the interaction, allowing for the screening of compounds that disrupt or enhance this binding. lumiprobe.comnih.gov

Integration of Po-Pro-3(2+) into Novel Functional Materials

The incorporation of organic dyes and functional molecules into polymer and gel matrices is a subject of ongoing research aimed at developing materials with tailored properties for diverse applications, including optoelectronics and responsive systems. While direct extensive literature on Po-Pro-3(2+) as a primary dopant or component in functional materials is specific, its characteristics as a fluorescent cyanine dye suggest potential roles in these areas based on broader research trends.

Po-Pro-3(2+)-Doped Polymers and Gels for Optoelectronic Research

Doping conjugated polymers is a key strategy to modify their optical and electronic properties, which is crucial for optoelectronic applications. pressbooks.pubuniv-littoral.fr The introduction of dopants can create charge carriers, altering the material's electronic structure and influencing its light absorption and emission behavior. pressbooks.pub Gels have also garnered attention in organic photonics and electronics, serving roles in light-emitting devices and other components. mdpi.comresearchgate.netdoi.orgresearchgate.net The fluorescent nature of Po-Pro-3(2+), particularly its far-red emission properties, makes it a candidate for integration into polymer or gel matrices to impart or enhance optical functionalities. nih.govthermofisher.comlumiprobe.com Research in this area often focuses on controlling the dispersion and interaction of the dye within the host material to achieve desired optoelectronic responses. The stability and efficiency of the fluorescence within the solid or semi-solid matrix are critical considerations for such applications.

Po-Pro-3(2+) as a Component in Responsive Soft Materials (e.g., Hydrogels, Liquid Crystals)

Responsive soft materials, such as hydrogels and liquid crystals, are designed to change their properties in response to external stimuli like temperature, light, or chemical signals. upenn.edunih.govresearchgate.netacs.org The integration of functional molecules can enable or tune the responsiveness of these materials. Po-Pro-3(2+)'s ability to interact with nucleic acids and its fluorescent characteristics could be leveraged in the design of responsive soft materials. For instance, incorporating Po-Pro-3(2+) into hydrogels containing nucleic acid components might lead to materials whose fluorescence or structural properties change upon binding events or environmental shifts affecting the nucleic acid-dye interaction. lumiprobe.comlumiprobe.com Similarly, its introduction into liquid crystal systems could potentially influence their optical properties or molecular arrangement in response to specific triggers, although specific examples involving Po-Pro-3(2+) in these contexts were not detailed in the provided information. Research in this domain explores the interplay between the dye's molecular behavior and the dynamic nature of the soft material matrix.

Po-Pro-3(2+) in Advanced Analytical and Separation Technologies

Po-Pro-3(2+) and related cyanine dyes have found established applications in advanced analytical and separation techniques, primarily due to their strong interaction with nucleic acids and detectable fluorescence. abcam.comlumiprobe.comthermofisher.comlumiprobe.com

Use in Capillary Electrophoresis and Chromatography for Biomolecule Analysis

Capillary electrophoresis (CE) and chromatography are widely used for the separation and analysis of biomolecules, offering high resolution and sensitivity. nih.govwvu.edusartorius.comunideb.huacs.orgmdpi.comescholarship.orgchromatographyonline.comchromatographyonline.com Po-Pro-3(2+), and its equivalent TO-PRO-3, is specifically utilized as a nucleic acid stain in capillary electrophoresis. abcam.comlumiprobe.comthermofisher.com This application leverages the dye's enhanced fluorescence upon binding to double-stranded DNA, enabling sensitive detection of DNA fragments separated by CE. lumiprobe.comthermofisher.comlumiprobe.com The dye can be used for pre-staining samples before electrophoretic separation. thermofisher.com The use of such fluorescent stains is crucial for visualizing and quantifying nucleic acids in complex samples analyzed by CE. While chromatography is also a key technique for biomolecule analysis, the provided information primarily highlights the use of Po-Pro-3(2+) in capillary electrophoresis for this purpose. nih.govsartorius.commdpi.comchromatographyonline.comchromatographyonline.com

Development of Po-Pro-3(2+)-Based Detection Systems

The fluorescent properties of Po-Pro-3(2+) make it suitable for the development of detection systems, particularly those targeting nucleic acids. nih.govlumiprobe.comthermofisher.comlumiprobe.com As a fluorochrome that exhibits significant fluorescence enhancement upon binding to dsDNA, it acts as a molecular probe for the presence and quantity of nucleic acids. lumiprobe.comlumiprobe.comacs.org Its application in capillary electrophoresis as a stain constitutes a form of a Po-Pro-3(2+)-based detection system, where the dye facilitates the optical detection of separated nucleic acid fragments. abcam.comlumiprobe.comthermofisher.com The development of detection systems utilizing Po-Pro-3(2+) can involve optimizing the dye's concentration, excitation and emission wavelengths, and integration with detection instrumentation to achieve high sensitivity and specificity for nucleic acid analysis in various research contexts.

Stability and Storage Considerations for Po Pro 3 2+ in Research Settings

Chemical Stability of Po-Pro-3(2+) in Various Solvents and Buffers

The chemical stability of fluorescent dyes in solution is influenced by the solvent properties and the presence of other chemical species. Po-Pro-3(2+) is reported to have solubility in dimethyl sulfoxide (B87167) (DMSO) lumiprobe.com.

General principles regarding the stability of polymethine dyes, the class to which cyanine (B1664457) dyes belong, indicate that they can undergo chemical degradation in solution under various conditions, including in the dark researchgate.net. The specific solvent and buffer composition can impact the rate and nature of these degradation pathways. While detailed data on the chemical stability of Po-Pro-3(2+) across a wide range of solvents and buffers is not extensively detailed in the provided information, the general susceptibility of polymethine dyes in solution highlights the importance of considering the chemical environment when preparing and using Po-Pro-3(2+) solutions researchgate.net.

Photostability and Resistance to Photobleaching of Po-Pro-3(2+)

Photostability is a critical characteristic for fluorescent dyes used in microscopy and other light-based applications, referring to the dye's ability to resist photochemical degradation upon exposure to excitation light svi.nlnih.gov. Photobleaching is the irreversible destruction of a fluorophore due to light exposure, leading to a decrease in fluorescence intensity over time svi.nl.

TO-PRO-3 stain, which is chemically equivalent to PO-PRO-3, has reported photostability in buffer and antifade solutions thermofisher.comthermofisher.comthermofisher.com. This suggests that Po-Pro-3(2+) exhibits some degree of resistance to photobleaching in common experimental conditions, particularly when protected by antifade reagents.

Photobleaching often occurs through photo-oxidation, a process where excited fluorophores react with molecular oxygen in the sample svi.nl. The rate of photobleaching can be influenced by the intrinsic properties of the fluorophore, the intensity and duration of light exposure, and the local environment, including the presence of oxygen and antifade agents svi.nlnih.gov. Strategies to improve photostability in fluorescent dyes often involve chemical modifications to reduce the propensity for oxidation or quench triplet states that can lead to degradation nih.gov.

Long-Term Storage Conditions and Degradation Pathways for Po-Pro-3(2+) for Academic Use

Proper long-term storage is essential to maintain the activity and integrity of Po-Pro-3(2+) for academic research. According to one source, PO-TAP-3 (PO-PRO-3) is recommended to be stored at -20°C in the dark for up to 24 months after receipt lumiprobe.com. Transportation at room temperature is permissible for up to 3 weeks, and the compound should be desiccated lumiprobe.com.

General degradation pathways for polymethine dyes can occur under both light and dark conditions, as well as in the presence of molecular oxygen researchgate.net. While specific degradation pathways for Po-Pro-3(2+) are not explicitly detailed in the provided information, the general susceptibility of this class of dyes to degradation underscores the importance of adhering to recommended storage conditions to minimize chemical breakdown and preserve fluorescence properties over time researchgate.net. Storing the dye in the dark and at a low temperature helps to mitigate degradation processes, including those induced by light and thermal decomposition lumiprobe.comresearchgate.net.

Influence of Environmental Factors on Po-Pro-3(2+) Integrity and Performance

Several environmental factors can influence the integrity and performance of Po-Pro-3(2+) in research settings. Temperature is a significant factor affecting chemical stability; higher temperatures generally increase the rate of chemical degradation nih.gov. Therefore, storage at low temperatures, such as -20°C, is recommended for long-term preservation lumiprobe.com.

Light exposure, particularly to UV light, can induce photobleaching and photochemical degradation of fluorescent dyes researchgate.netnih.gov. Storing Po-Pro-3(2+) in the dark is crucial to minimize light-induced degradation lumiprobe.com.

The presence of molecular oxygen can also contribute to the degradation of polymethine dyes through oxidative processes researchgate.net. While not specifically detailed for Po-Pro-3(2+), minimizing oxygen exposure during storage and handling could potentially help maintain its stability.

The solvent or buffer system used to dissolve Po-Pro-3(2+) can also impact its stability, as discussed in Section 7.1. The pH of the solution can influence the stability of some compounds, with stability varying depending on the specific molecule and pH range nih.gov.

Emerging Research Directions and Future Outlook for Po Pro 3 2+ Chemistry

Rational Design of Next-Generation Po-Pro-3(2+) Analogs with Enhanced Properties

Specific detailed research on the rational design of next-generation analogs specifically of Po-Pro-3(2+) to enhance its properties is not extensively documented in the provided search results. However, the broader field of fluorescent probe development, including cyanine (B1664457) dyes, often involves rational design strategies to improve characteristics such as sensitivity, selectivity, photostability, and cell permeability acs.orgnih.govresearchgate.net.